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Compound of Interest

Compound Name:
2-Bromo-1-(pyrimidin-5-

yl)ethanone

CAS No.: 58004-79-8

Cat. No.: B1601980

Get Quote

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular

architectures is paramount. Heterocyclic compounds form the backbone of a vast number of

pharmaceuticals, and among these, the pyrimidine ring is a cornerstone. Pyrimidine derivatives

are integral to the structure of nucleic acids and are found in a wide array of therapeutic

agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic

functionalization of this "privileged" scaffold allows for the exploration of vast chemical space to

identify novel drug candidates.[4]

2-Bromo-1-(pyrimidin-5-yl)ethanone (CAS: 58004-79-8) emerges as a particularly valuable

synthetic intermediate due to its bifunctional nature. It combines the desirable pyrimidine core

with a highly reactive α-bromo ketone group. This α-bromo ketone is a powerful electrophilic

handle, enabling a variety of crucial bond-forming reactions, most notably for the construction

of other heterocyclic systems like thiazoles, imidazoles, and oxazoles.[4][5] This guide details

the synthesis, properties, and extensive utility of this compound, providing researchers with the

foundational knowledge to effectively incorporate it into their synthetic and drug discovery

programs.
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Core Compound Identification and Properties
Accurate identification and understanding of a compound's physical and chemical properties

are the bedrock of successful experimental design.

Physicochemical Data
The key identifying and physical properties of 2-Bromo-1-(pyrimidin-5-yl)ethanone are

summarized below.

Property Value Source

CAS Number 58004-79-8 [4]

Molecular Formula C₆H₅BrN₂O [4]

Molecular Weight 201.02 g/mol [4]

IUPAC Name
2-bromo-1-(pyrimidin-5-

yl)ethanone
[4]

Appearance
Predicted: White to off-white

solid
[6]

Storage Conditions

Store in a cool, dry, well-

ventilated place. Keep

container tightly closed.

Refrigeration is recommended.

[7]

Synthesis and Mechanistic Insight
The synthesis of α-bromoketones is a fundamental transformation in organic chemistry.[8] The

most common and direct approach involves the α-bromination of the corresponding ketone, 1-

(pyrimidin-5-yl)ethanone. This reaction typically proceeds via an enol or enolate intermediate

under acidic or basic conditions, respectively. The acid-catalyzed pathway is often preferred as

it offers good control and selectivity.[9]

The mechanism involves the protonation of the carbonyl oxygen, which facilitates

tautomerization to the nucleophilic enol form. This enol then attacks molecular bromine (Br₂) in

an electrophilic addition, followed by deprotonation to yield the final α-bromo ketone product.[9]
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Synthesis Workflow
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on Br₂
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Caption: Synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone.

Experimental Protocol: Synthesis of 2-Bromo-1-
(pyrimidin-5-yl)ethanone
This protocol describes a standard laboratory procedure for the α-bromination of 1-(pyrimidin-5-

yl)ethanone.

Materials:

1-(Pyrimidin-5-yl)ethanone
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Bromine (Br₂)

Glacial Acetic Acid

Sodium thiosulfate solution (10% w/v)

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

dropping funnel, dissolve 1-(pyrimidin-5-yl)ethanone (10 mmol) in 50 mL of glacial acetic

acid.

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (11 mmol, 1.1

equivalents) in 10 mL of glacial acetic acid dropwise over 30 minutes. Maintain the

temperature below 10°C.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC).

Work-up: Once the reaction is complete, carefully pour the mixture into 200 mL of ice-cold

water. Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the

orange color disappears.

Neutralization and Extraction: Neutralize the aqueous solution by slowly adding saturated

sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer

with ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Bromo-1-(pyrimidin-5-
yl)ethanone.

Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-1-(pyrimidin-5-yl)ethanone lies in the high reactivity of its α-

bromo ketone moiety. The bromine atom is an excellent leaving group, and the adjacent

carbonyl group activates the α-carbon for nucleophilic substitution.[5] This makes it a prime

substrate for constructing a wide variety of more complex molecules.[10]

Core Application: Heterocycle Synthesis (Hantzsch
Thiazole Synthesis)
A classic and highly reliable application of α-bromo ketones is the Hantzsch thiazole synthesis.

This reaction involves the condensation of an α-halo ketone with a thioamide-containing

compound (like thiourea or thioacetamide) to form a thiazole ring. This is a cornerstone

reaction for generating libraries of thiazole derivatives, which are themselves prevalent in many

biologically active compounds.
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Hantzsch Thiazole Synthesis Workflow

2-Bromo-1-(pyrimidin-5-yl)ethanone

Thiazoline Intermediate

Nucleophilic Attack

Thiourea
(Nucleophile)

Condensation

2-Amino-4-(pyrimidin-5-yl)thiazole
(Final Product)

Cyclization &
Dehydration

Click to download full resolution via product page

Caption: Representative reaction of the title compound.

Experimental Protocol: Synthesis of 2-Amino-4-
(pyrimidin-5-yl)thiazole
This protocol details the synthesis of a representative thiazole derivative using 2-Bromo-1-
(pyrimidin-5-yl)ethanone.

Materials:

2-Bromo-1-(pyrimidin-5-yl)ethanone
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Thiourea

Ethanol

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

Reaction Setup: To a solution of 2-Bromo-1-(pyrimidin-5-yl)ethanone (5 mmol) in 50 mL of

absolute ethanol in a round-bottom flask, add thiourea (5.5 mmol, 1.1 equivalents).

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

Reaction Monitoring: Maintain the reflux for 3-6 hours. The reaction can be monitored by

TLC until the starting material is consumed.

Product Isolation: Cool the reaction mixture to room temperature. A solid precipitate often

forms. If not, the volume of the solvent can be reduced in vacuo to induce precipitation.

Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and then

diethyl ether to remove impurities.

Characterization: The product, 2-Amino-4-(pyrimidin-5-yl)thiazole, can be further purified by

recrystallization if necessary and characterized by standard analytical techniques (NMR, MS,

IR).

Application in Drug Discovery
The true value of 2-Bromo-1-(pyrimidin-5-yl)ethanone is realized in its application as a

versatile building block for creating libraries of compounds for high-throughput screening in

drug discovery. Its ability to readily form new heterocyclic systems allows for the rapid

generation of diverse molecular scaffolds.

A significant area of application is in the synthesis of kinase inhibitors. Protein kinases are a

critical class of enzymes that regulate many cellular processes, and their dysregulation is a

hallmark of diseases like cancer.[11] Many successful kinase inhibitors feature a heterocyclic

core that mimics the adenine region of ATP. By using 2-Bromo-1-(pyrimidin-5-yl)ethanone,
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medicinal chemists can synthesize novel pyrimidine-based derivatives, such as

thienopyrimidines, that can be evaluated for their potential to inhibit specific kinases.[1]

Safety and Handling
As a reactive α-bromo ketone, 2-Bromo-1-(pyrimidin-5-yl)ethanone must be handled with

appropriate care.

General Handling: Use only in a well-ventilated area, preferably within a chemical fume

hood.[12] Avoid breathing dust, fumes, or vapors.[7][13]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,

and a lab coat.[7]

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

[7]

First Aid:

Skin Contact: Causes skin irritation. Wash off immediately with plenty of soap and water.

[7]

Eye Contact: Causes serious eye irritation. Rinse cautiously with water for several

minutes.[7]

Inhalation: May cause respiratory irritation. Move the person to fresh air.[13]

Storage: Keep the container tightly closed in a dry and cool place.[12]

Conclusion
2-Bromo-1-(pyrimidin-5-yl)ethanone is a high-value, versatile chemical intermediate that

serves as a critical bridge between simple precursors and complex, biologically relevant

molecules. Its combination of a medicinally important pyrimidine core and a reactive α-bromo

ketone handle provides an efficient entry point for the synthesis of diverse heterocyclic

systems. The robust and well-understood reactivity of this compound, particularly in reactions

like the Hantzsch thiazole synthesis, makes it an indispensable tool for researchers in organic

synthesis and drug development. Proper understanding of its properties, synthesis, and
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handling, as detailed in this guide, will enable scientists to fully exploit its potential in the quest

for novel therapeutic agents.

References
2-Bromo-1-(6-bromopyridin-3-yl)ethanone. PubChem, National Center for Biotechnology

Information. [Link]

Safety Data Sheet. E-version. [Link]

2-BROMO-1-(PYRIMIDIN-2-YL)ETHANONE(95%). Pi Chemicals. [Link]

Hussein, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-

proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors.

Scientific Reports, 13(1), 9370. National Institutes of Health. [Link]

α-bromoketone Definition. Fiveable. [Link]

Al-Ostath, A., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-

pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(11),

103411. [Link]

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

El-Naggar, M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel

Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.

Molecules, 27(19), 6271. MDPI. [Link]

α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Kumar, V., & Singh, V. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

ResearchGate. [Link]

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10850267
https://e-version.com.cn/wp-content/uploads/2023/04/32779-36-5.pdf
https://www.pipharm.com/product/pi-45735/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10250106/
https://library.fiveable.me/key-terms/ap-chem/bromoketone
https://www.sciencedirect.com/science/article/pii/S187853522100305X
http://www.hymasynthesis.com/new_products.html
https://www.mdpi.com/1420-3049/27/19/6271
https://www.organic-chemistry.org/namedreactions/alpha-bromoketone-synthesis.shtm
https://www.researchgate.net/publication/383637172_SYNTHESIS_OF_PYRIMIDINES_AND_ITS_BIO-_EVALUATION
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Reactions_at_the_Alpha-Carbon_of_Carbonyl_Compounds/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ibrahim, M.N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian

Journal of Chemistry. [Link]

Asiri, A. M., et al. (2022). Synthesis, characterization, and evaluation of pyrimidinone-linked

thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies.

Journal of Chemistry, 2022, 1-13. National Institutes of Health. [Link]

Al-Ostath, A., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-

pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United

Arab Emirates. [Link]

Adhikari, A. V., & Kumar, N. (2006). Facile one-pot synthesis of α-bromoketones from olefins

using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate. [Link]

El-Gazzar, M. G., et al. (2022). Synthesis, molecular docking, and in-vitro studies of

pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK

inhibition in breast carcinoma cells. Scientific Reports, 12(1), 22176. National Institutes of

Health. [Link]

Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis,

Cytoxicity Evaluation and Molecular Docking. Semantic Scholar. [Link]

Gomha, S. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted

Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega,

7(12), 10521-10534. [Link]

Kumar, A., et al. (2014). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime.

Acta Crystallographica Section E: Structure Reports Online, 71(Pt 7), o773. National

Institutes of Health. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=19_1_34
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9465714/
https://www.mohap.gov.ae/en/RequestId/ViewPublication/design-synthesis-and-biological-evaluation-of-novel-bromo-pyrimidine-analogues-as-tyrosine-kinase-inhibitors
https://www.researchgate.net/publication/244795906_Facile_one-pot_synthesis_of_a-bromoketones_from_olefins_using_bromidebromate_couple_as_a_nonhazardous_brominating_agent
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9773426/
https://www.semanticscholar.org/paper/Pyrimidines-Based-Heterocyclic-Compounds%3A-Cytoxicity-Al-Abdullah-Al-Ghorbani/32c694a4c5885c07925e08611807d928230b501f
https://pubs.acs.org/doi/10.1021/acsomega.2c00293
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4519273/
https://www.benchchem.com/product/b1601980?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-
d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4. 2-Bromo-1-(pyrimidin-5-yl)ethanone|CAS 58004-79-8 [benchchem.com]

5. fiveable.me [fiveable.me]

6. benchchem.com [benchchem.com]

7. fishersci.com [fishersci.com]

8. α-Bromoketone synthesis by bromination [organic-chemistry.org]

9. chem.libretexts.org [chem.libretexts.org]

10. mdpi.com [mdpi.com]

11. nchr.elsevierpure.com [nchr.elsevierpure.com]

12. fishersci.ie [fishersci.ie]

13. 2-bromo-1-(pyrimidin-4-yl)ethanone HBr 95% | CAS: 845267-57-4 | AChemBlock
[achemblock.com]

To cite this document: BenchChem. [Introduction: The Strategic Value of a Bifunctional
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601980/docs#introduction-the-strategic-value-of-a-
bifunctional-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10251802/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10251802/
https://www.researchgate.net/publication/395123699_SYNTHESIS_OF_PYRIMIDINES_AND_ITS_BIO-_EVALUATION
https://pdfs.semanticscholar.org/101f/538d05359ff14d09bc6b4e45437e0839162b.pdf
https://www.benchchem.com/product/B1601980
https://fiveable.me/key-terms/organic-chem/a-bromoketone
https://www.benchchem.com/pdf/physical_and_chemical_properties_of_1_5_bromo_1H_indazol_3_yl_ethanone.pdf
https://www.fishersci.com/store/msds?partNumber=AC368480010&countryCode=US&language=en
https://www.organic-chemistry.org/synthesis/C1Br/bromoketones.shtm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.mdpi.com/1420-3049/28/7/3203
https://nchr.elsevierpure.com/en/publications/design-synthesis-and-biological-evaluation-of-novel-bromo-pyrimid/
https://www.fishersci.ie/store/msds?partNumber=10575933&countryCode=IE&language=en
https://www.achemblock.com/p51516-2-bromo-1-pyrimidin-4-yl-ethanone-hbr.html
https://www.achemblock.com/p51516-2-bromo-1-pyrimidin-4-yl-ethanone-hbr.html
https://www.benchchem.com/product/b1601980/docs#introduction-the-strategic-value-of-a-bifunctional-building-block
https://www.benchchem.com/product/b1601980/docs#introduction-the-strategic-value-of-a-bifunctional-building-block
https://www.benchchem.com/product/b1601980/docs#introduction-the-strategic-value-of-a-bifunctional-building-block
https://www.benchchem.com/product/b1601980/docs#introduction-the-strategic-value-of-a-bifunctional-building-block
https://www.benchchem.com/product/b1601980?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

